molecular formula C17H14N4O2S B8756353 1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-

Cat. No.: B8756353
M. Wt: 338.4 g/mol
InChI Key: XOPIWYFRUSYTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-(1-methylpyrazol-4-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H14N4O2S/c1-20-12-15(11-19-20)14-9-13-7-8-21(17(13)18-10-14)24(22,23)16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

XOPIWYFRUSYTER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed (sparging with argon for 5 minutes), stirred solution of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.617 g, 2.97 mmol) and 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.97 mmol) in dioxane (12.0 ml) was added Pd(Ph3P)4 (0.171 g, 0.148 mmol), followed by a degassed aqueous solution of sodium carbonate (4.45 ml, 8.90 mmol). The reaction mixture was stirred under nitrogen at 100° C. for 2 h. The reaction mixture was cooled to room temperature and partitioned between EtOAc (25 mL) and saturated aqueous ammonium chloride (25 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to a crude residue. The residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid. LRMS (ESI) calculated for C17H14N4O2S [M+H]+, 339.1; found 339.1.
Quantity
0.617 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
0.171 g
Type
catalyst
Reaction Step Three

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